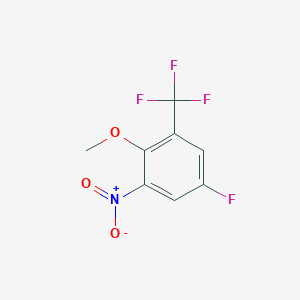
5-Fluoro-2-methoxy-1-nitro-3-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-methoxy-1-nitro-3-(trifluoromethyl)benzene: is an aromatic compound characterized by the presence of fluorine, methoxy, nitro, and trifluoromethyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methoxy-1-nitro-3-(trifluoromethyl)benzene typically involves multi-step organic reactions One common method starts with the nitration of 5-Fluoro-2-methoxybenzene to introduce the nitro groupThe reaction conditions often involve the use of trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light or heat .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 5-Fluoro-2-methoxy-1-nitro-3-(trifluoromethyl)benzoic acid.
Reduction: 5-Fluoro-2-methoxy-1-amino-3-(trifluoromethyl)benzene.
Substitution: 5-Methoxy-2-methoxy-1-nitro-3-(trifluoromethyl)benzene.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Fluoro-2-methoxy-1-nitro-3-(trifluoromethyl)benzene is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is studied for its potential as a pharmacophore. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the nitro group can be a precursor for the synthesis of amino derivatives with potential biological activity.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials. Its unique chemical properties make it suitable for the synthesis of herbicides, insecticides, and advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-methoxy-1-nitro-3-(trifluoromethyl)benzene depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-2-methoxy-1-nitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Methoxy-1-nitro-3-(trifluoromethyl)benzene: Lacks the fluorine atom, affecting its electronic properties and reactivity.
5-Fluoro-1-nitro-3-(trifluoromethyl)benzene: Lacks the methoxy group, influencing its solubility and reactivity.
Uniqueness
5-Fluoro-2-methoxy-1-nitro-3-(trifluoromethyl)benzene is unique due to the combination of its substituents. The presence of both electron-withdrawing (nitro and trifluoromethyl) and electron-donating (methoxy) groups on the benzene ring creates a compound with distinct electronic properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H5F4NO3 |
|---|---|
Poids moléculaire |
239.12 g/mol |
Nom IUPAC |
5-fluoro-2-methoxy-1-nitro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5F4NO3/c1-16-7-5(8(10,11)12)2-4(9)3-6(7)13(14)15/h2-3H,1H3 |
Clé InChI |
YNMLHSILWHMYJW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1[N+](=O)[O-])F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



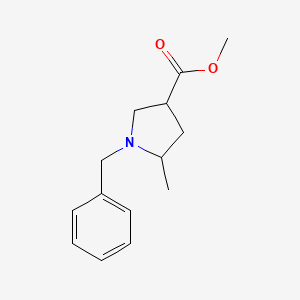
![Ethyl 8-bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12859864.png)
![4-Chloro-2-(methylthio)benzo[d]oxazole](/img/structure/B12859866.png)

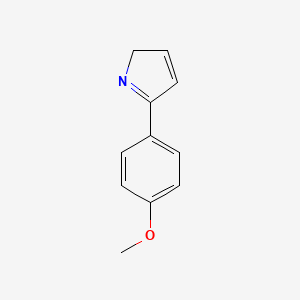
![Methyl 3-(3-cyanophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B12859889.png)

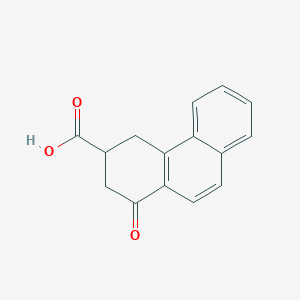
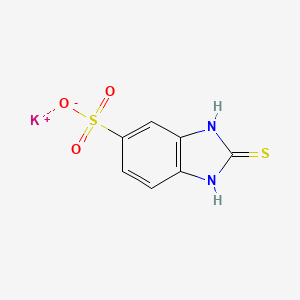
![2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-(4-methylphenyl)sulfinyl]-1,2-iphenylethyl]benzamide](/img/structure/B12859933.png)
![Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate](/img/structure/B12859949.png)


